N-(PEG1-OH)-N-Boc-PEG2-propargyl
Overview
Description
N-(PEG1-OH)-N-Boc-PEG2-propargyl is a branched PEG derivative with a terminal hydroxy group, propargyl group, and a Boc protected amino group. The hydroxy group enables further derivatization or replacement with other reactive functional groups. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The protected amine can be deprotected by acidic conditions.
Scientific Research Applications
Polymer Conjugation and Biomedical Applications
Research has explored the synthesis of polyethylene glycol (PEG) and poly(PEGMA) conjugated nanodiamonds using "grafting to" and "grafting from" methods, indicating potential biomedical applications due to PEG's excellent physicochemical and biological properties (Zhang et al., 2012).
Synthesis of N-Boc-Protected Amines
The synthesis of N-Boc-protected propargylic and allylic amines through reactions between N-Boc-aminals and organomagnesium reagents has been demonstrated. This method could be a precursor to synthesizing complex molecules for various applications (Kano, Kobayashi, & Maruoka, 2016).
Amphiphilic Copolymers for Biomedical Uses
The creation of amphiphilic miktoarm star copolymers of Poly(n-hexyl isocyanate) and Poly(ethylene glycol) demonstrates potential for biomedical applications. These polymers form micelles and vesicles, highlighting their potential as drug delivery systems (Rahman et al., 2008).
N-Boc Protection Method
An efficient method for N-Boc protection of amines using PEG-400 as a reaction medium has been developed. This method is significant for synthesizing protected amines, which are crucial intermediates in pharmaceutical research (Zeng, Li, & Shao, 2012).
Phase Change Materials
PEG-based composite phase change materials (PCMs) have been prepared, indicating potential applications in electronic cooling or temperature-adaptable textiles (Fang et al., 2020).
PEGylation in Pharmaceutical Applications
The PEGylation of peptides and proteins, involving the covalent attachment of PEG, is crucial for enhancing the stability and efficacy of pharmaceuticals (Roberts, Bentley, & Harris, 2002).
pH-Responsive Polypeptides
Synthetic polypeptides with tunable pH responsiveness have been developed, showing promise for drug and gene delivery applications (Engler et al., 2011).
Nanoparticle Photocatalysis
N-doped (BiO)2CO3 hierarchical microspheres have been fabricated for visible light-driven photocatalysis, offering potential in environmental pollution control (Dong et al., 2012).
Clickable Cytocompatible Polymers
A new family of clickable PEG-grafted polyoxetane brush polymers has been reported, indicating potential for drug and imaging agent delivery (Zolotarskaya et al., 2013).
Propargyl-Terminated Heterobifunctional PEG
The synthesis of novel propargyl-ended heterobifunctional PEG derivatives highlights their utility in developing PEG-based bioconjugates for biomedical applications (Lu & Zhong, 2010).
properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethoxy)ethyl]-N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO6/c1-5-9-20-13-14-22-11-7-17(6-10-21-12-8-18)15(19)23-16(2,3)4/h1,18H,6-14H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBWOLWOJRIJNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCO)CCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(PEG1-OH)-N-Boc-PEG2-propargyl | |
CAS RN |
2100306-85-0 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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